molecular formula C16H18N2O2S B5196562 1-Morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one

1-Morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one

Cat. No.: B5196562
M. Wt: 302.4 g/mol
InChI Key: PEKCZROCUVVVHC-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

The synthesis of 1-Morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of quinoline derivatives with morpholine and appropriate sulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or copper salts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

1-Morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or quinoline moiety can be replaced with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts to form new carbon-carbon bonds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles with potential biological activities.

    Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

    Medicine: Due to its potential therapeutic properties, it has been investigated for its efficacy in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound may also interact with signaling pathways involved in inflammation and cancer, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-Morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one can be compared with other quinoline derivatives and morpholine-containing compounds. Similar compounds include:

    Quinine: A well-known quinoline derivative used to treat malaria.

    Chloroquine: Another quinoline derivative with antimalarial and anti-inflammatory properties.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide, which have applications in medicinal chemistry.

The uniqueness of this compound lies in its combined structural features of both quinoline and morpholine moieties, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12(16(19)18-8-10-20-11-9-18)21-15-7-6-13-4-2-3-5-14(13)17-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKCZROCUVVVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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